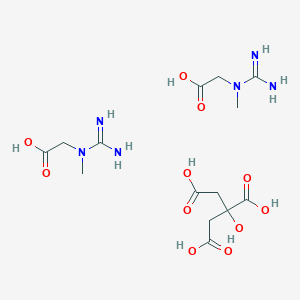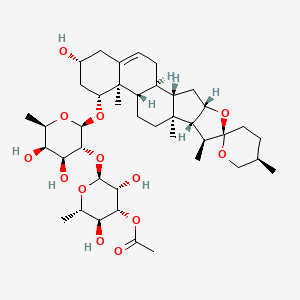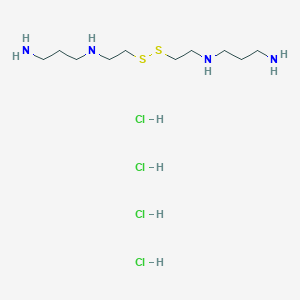
Dicreatine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicreatine citrate is a compound formed by the combination of creatine and citric acid. It is commonly used as a dietary supplement, particularly in the field of sports nutrition, due to its potential to enhance athletic performance and muscle growth. Creatine is a naturally occurring compound in the body, primarily found in skeletal muscles, and is involved in the production of adenosine triphosphate (ATP), which is essential for energy transfer within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicreatine citrate is synthesized by reacting creatine with citric acid. The reaction typically involves dissolving creatine in water and then adding citric acid to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{2 Creatine} + \text{Citric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps such as purification and drying to obtain the final product in a stable form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dicreatine citrate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatinine and other by-products.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form creatine and citric acid.
Complexation: this compound can form complexes with metal ions, which may affect its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: This reaction typically occurs in the presence of water, with the rate of hydrolysis influenced by factors such as temperature and pH.
Complexation: Metal ions such as calcium or magnesium can interact with this compound to form complexes.
Major Products Formed:
Oxidation: Creatinine and other oxidation products.
Hydrolysis: Creatine and citric acid.
Complexation: Metal-dicreatine citrate complexes.
Aplicaciones Científicas De Investigación
Dicreatine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of creatine derivatives and their interactions with other molecules.
Biology: Investigated for its role in cellular energy metabolism and its potential effects on muscle cells.
Medicine: Explored for its potential therapeutic applications in conditions such as muscular dystrophy, Parkinson’s disease, and Huntington’s disease.
Industry: Utilized in the formulation of dietary supplements and sports nutrition products to enhance athletic performance and muscle growth.
Mecanismo De Acción
Dicreatine citrate exerts its effects primarily through its role in the production of adenosine triphosphate (ATP). Creatine, a component of this compound, is involved in the recycling of adenosine diphosphate (ADP) to ATP, which is essential for energy transfer within cells. This process is particularly important during high-intensity, short-duration exercises, where rapid ATP regeneration is required. The citric acid component may also contribute to the compound’s overall effects by enhancing its solubility and absorption.
Comparación Con Compuestos Similares
Creatine Monohydrate: The most common form of creatine supplement, known for its high efficacy and safety profile.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption and bioavailability.
Creatine Hydrochloride: Known for its high solubility and potential for reduced gastrointestinal discomfort.
Creatine Magnesium Chelate: A form of creatine bonded with magnesium, which may enhance its absorption and effectiveness.
Comparison: Dicreatine citrate is unique in that it combines creatine with citric acid, potentially enhancing its solubility and absorption compared to other forms of creatine. While creatine monohydrate remains the most widely studied and used form, this compound offers an alternative with potential benefits in terms of solubility and bioavailability. it may require higher doses to achieve the same effects as creatine monohydrate and can be more expensive.
Propiedades
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)



